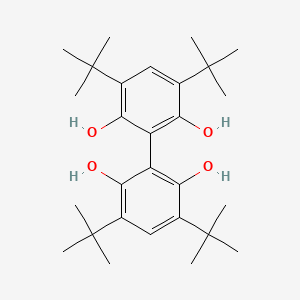

3,3',5,5'-Tetra-t-butylbiphenyl-2,2',6,6'-tetraol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

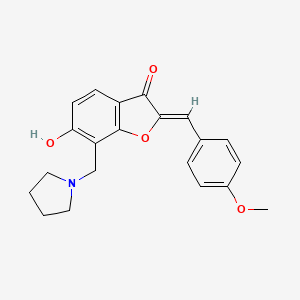

“3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol” is a chemical compound with the CAS Number: 21243-76-5 . It is a biphenyl chiral ligand used to prepare mono- and bidentate phosphites applicable as catalysts in the hydroformylation of allyl cyanide, heterocyclic olefins, and asymmetric hydrogenation of dimethyl itaconate .

Molecular Structure Analysis

The molecular structure of “3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol” can be represented by the Inchi Code: 1S/C28H42O4/c1-25(2,3)15-13-16(26(4,5)6)22(30)19(21(15)29)20-23(31)17(27(7,8)9)14-18(24(20)32)28(10,11)12/h13-14,29-32H,1-12H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 442.64 . It appears as a white to yellow solid and should be stored at a temperature of 2-8°C .Scientific Research Applications

Oxidation and Reaction Studies

- Oxidation Reactions : This compound undergoes oxidation in acid solutions, converting into different quinone structures. For instance, it can transform into 3,3′-di-t-butyl-biphenyl-2,5:2′,5′-diquinone in acid solutions and other complex structures in benzene. These reactions reveal the compound's reactivity and potential utility in organic synthesis and chemical transformations (Hewgill & Hewitt, 1967).

Catalysis

- Catalysis in Oxidative Dimerization : The compound plays a role in catalyzing oxidative dimerization of phenols, leading to the formation of specific quinones. This indicates its potential use in synthetic chemistry, particularly in the formation of complex organic compounds (Schmidt, Hartung, & Wasgestian, 1998).

Synthesis of Derivatives

- Synthesis of Phosphorochloridate and Hydroxyl Phosphate : The compound has been used in the synthesis of phosphorochloridate and hydroxyl phosphate derivatives. These syntheses are significant in the field of fine chemicals and intermediates, demonstrating the versatility of this compound in creating various chemical entities (Liu Shou-xin, 2009).

Pharmaceutical Applications

- Modification of Pharmaceutical Synthesis : It's involved in the synthesis of pharmaceutical compounds like salicylic acid derivatives. Its role in reducing dimer formation during the Kolbe-Schmitt synthesis of salicylates highlights its importance in improving pharmaceutical manufacturing processes (Chidambaram & Sorenson, 1991).

Material Science

- In Redox Behavior Studies : The compound contributes to studies in material science, particularly in understanding redox behaviors. For instance, its derivative, spirogermabifluorene, exhibits high redox stability and increased electron affinity, which is crucial for developing new materials with specific electronic properties (Morisako, Noro, & Sasamori, 2021).

Safety and Hazards

Properties

IUPAC Name |

4,6-ditert-butyl-2-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-25(2,3)15-13-16(26(4,5)6)22(30)19(21(15)29)20-23(31)17(27(7,8)9)14-18(24(20)32)28(10,11)12/h13-14,29-32H,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZNRPXICKUFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)

![2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)

![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)

![N-(2,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2959469.png)

![N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2959471.png)

![3-(4-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959472.png)

![2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2959475.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2959476.png)